
利坦色林
描述
Ritanserin, also known by its developmental code name R-55667, is a serotonin antagonist medication described as an anxiolytic, antidepressant, antiparkinsonian agent, and antihypertensive agent . It was chiefly investigated as a drug to treat insomnia, especially to enhance sleep quality by significantly increasing slow wave sleep . It was never marketed for medical use due to safety problems but is currently used in scientific research .
Molecular Structure Analysis
Ritanserin has a molecular formula of C27H25F2N3OS and a molar mass of 477.57 g/mol . The IUPAC name for Ritanserin is 6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one .Chemical Reactions Analysis
Ritanserin has been found to induce apoptotic cell death of non–small cell lung cancer and small cell lung cancer cells via a serotonin-independent mechanism . It negatively regulates SphK1 expression through PLD signaling, also inhibiting the Jak-Stat and MAPK signaling pathways via DGKα .Physical And Chemical Properties Analysis
Ritanserin has a molecular weight of 477.57 g/mol . The exact physical properties such as melting point, boiling point, etc., are not provided in the search results.科学研究应用
Treatment of Cocaine-Related Disorders
Ritanserin has been explored as a potential treatment for cocaine-related disorders. Clinical trials have studied its efficacy and safety in this context, indicating its possible role in addiction therapy .
Insomnia and Sleep Disorders
Beyond benzodiazepines, Ritanserin has been mentioned in pharmacological contexts related to the treatment of insomnia and other sleep disorders, offering an alternative approach to traditional sedatives .
Acute Myeloid Leukemia (AML)
Research has identified Ritanserin’s role in inhibiting the proliferation of AML cells. It has been tested on several AML cell lines and primary patient cells, showing promise in inducing apoptosis and affecting gene expression related to AML .
Glioblastoma Stem Cells (GSCs)
Ritanserin has shown potential in targeting the mesenchymal subtype of GSCs. It appears to attenuate DNA damage response pathway activation and may induce a subtype switch in GSCs, which could be significant for glioblastoma treatment strategies .
Schizophrenia and Negative Symptoms
The effectiveness of Ritanserin in reducing negative symptoms of schizophrenia has been investigated. It acts as a selective antagonist for certain serotonin receptors and has been tested in conjunction with stable neuroleptic treatments, showing potential benefits for patients with predominantly negative symptoms .
作用机制
Target of Action
Ritanserin is a potent antagonist of the serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in various physiological processes, including mood regulation, sleep, and cognition.
Mode of Action
Ritanserin acts as a selective inverse agonist at the 5-HT2A and 5-HT2C receptors . By binding to these receptors, it prevents the action of serotonin, thereby modulating the downstream effects of these receptors. It has relatively low affinity for other receptors such as H1, D2, α1-adrenergic, and α2-adrenergic .
Biochemical Pathways
Ritanserin has been found to inhibit the enzyme diacylglycerol kinase alpha (DGKα), which plays a key role in the regulation of diacylglycerol (DAG) levels in cells . By inhibiting DGKα, ritanserin downregulates phospholipase D and inhibits the Jak-Stat and MAPK signaling pathways . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Pharmacokinetics
Ritanserin is known for its extensive hepatic metabolism and long elimination half-life in healthy volunteers . .
Result of Action
In vitro experiments have shown that ritanserin inhibits cell proliferation and induces apoptosis in acute myeloid leukemia (AML) cells . It has also been found to negatively regulate SphK1 expression through PLD signaling . In addition, ritanserin has been shown to enhance sleep quality by significantly increasing slow-wave sleep .
Action Environment
The efficacy and stability of ritanserin can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of ritanserin through drug-drug interactions . Furthermore, the physiological state of the individual, such as the presence of certain diseases or conditions, can also impact the action and efficacy of ritanserin .
安全和危害
未来方向
Ritanserin has been identified as a potential treatment for acute myeloid leukemia (AML) by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway . This suggests that DGKα may be an available therapeutic target and provides effective preclinical evidence of Ritanserin as a promising treatment for AML .
属性
IUPAC Name |
6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3OS/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20/h2-9,16-17H,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQLTPCYUFPYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042594 | |
| Record name | Ritanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ritanserin | |
CAS RN |
87051-43-2 | |
| Record name | Ritanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87051-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ritanserin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ritanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ritanserin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ritanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ritanserin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RITANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145TFV465S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

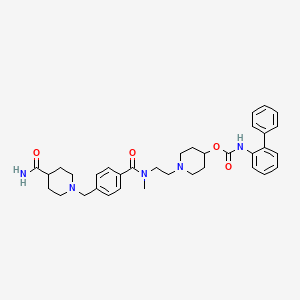
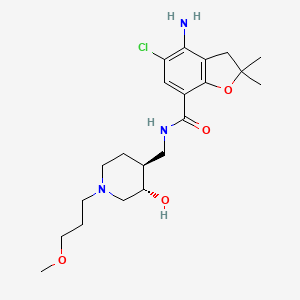
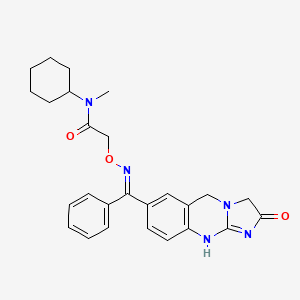



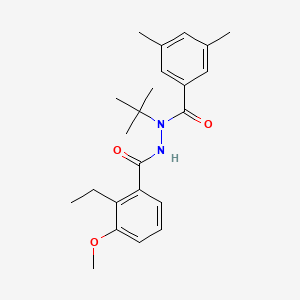

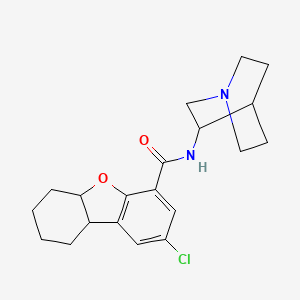

![4-[4-[(1E,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate](/img/structure/B1680581.png)
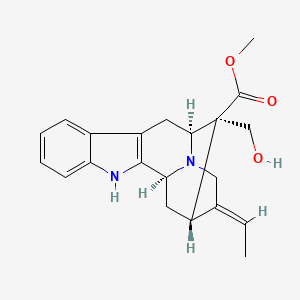
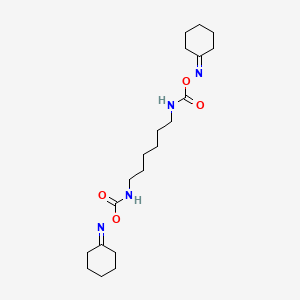
![N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B1680589.png)